5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine
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Overview
Description
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine ring.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with various biological targets.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders. The compound’s structure suggests it could have bioactive properties worth exploring.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in industrial chemistry.
Mechanism of Action
The mechanism of action for 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.
Fluorinated Aromatics: Compounds such as 2-fluoro-5-(trifluoromethyl)aniline and 4-fluoropyridine have similar fluorinated aromatic rings.
Uniqueness
What sets 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine apart is the combination of the thiazole ring with both a fluorinated phenyl group and a pyridine ring. This unique structure could confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.
Properties
Molecular Formula |
C15H9F4N3S |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F4N3S/c16-12-2-1-9(15(17,18)19)7-11(12)13-8-21-14(23-13)22-10-3-5-20-6-4-10/h1-8H,(H,20,21,22) |
InChI Key |
SQJJKHYLPINZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=C(S2)NC3=CC=NC=C3)F |
Origin of Product |
United States |
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